3-Bromomethyl-5-fluoro-benzo[b]thiophene
Overview
Description
3-Bromomethyl-5-fluoro-benzo[b]thiophene is a heterocyclic compound with the molecular formula C9H6BrFS and a molecular weight of 245.11457 g/mol It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzo[b]thiophene ring
Mechanism of Action
Target of Action
The primary target of 3-Bromomethyl-5-fluoro-benzo[b]thiophene is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as a reagent in this reaction .
Mode of Action
This compound interacts with its targets through the Suzuki–Miyaura reaction. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is the primary biochemical pathway affected by this compound . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds . The downstream effects of this interaction include the creation of new organic compounds through the coupling of different organic groups .
Pharmacokinetics
Its role as a reagent in the suzuki–miyaura reaction suggests that it may have a rapid transmetalation with palladium (ii) complexes . This could potentially impact its bioavailability in a chemical reaction environment.
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura reaction . This leads to the creation of new organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura reaction . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability of the compound and its rapid transmetalation with palladium (II) complexes also play a role in its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-fluoro-benzo[b]thiophene typically involves the bromination of 5-fluoro-benzo[b]thiophene. One common method is the reaction of 5-fluoro-benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 3-position of the benzo[b]thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving N-bromosuccinimide and azobisisobutyronitrile suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-5-fluoro-benzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester.
Major Products
Nucleophilic Substitution: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Suzuki-Miyaura Coupling: Products are typically biaryl compounds with diverse functional groups depending on the boronic acid or ester used.
Scientific Research Applications
3-Bromomethyl-5-fluoro-benzo[b]thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a valuable intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
3-Bromomethyl-benzo[b]thiophene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Bromo-3-(bromomethyl)benzo[b]thiophene: Contains an additional bromine atom, which can lead to different reactivity and applications.
Uniqueness
3-Bromomethyl-5-fluoro-benzo[b]thiophene is unique due to the presence of both bromomethyl and fluorine substituents on the benzo[b]thiophene ring.
Properties
IUPAC Name |
3-(bromomethyl)-5-fluoro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODAXDYNBOLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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